molecular formula C14H18N2O B3072304 3-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile CAS No. 1016709-98-0

3-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile

Cat. No.: B3072304
CAS No.: 1016709-98-0
M. Wt: 230.31 g/mol
InChI Key: MFTGPNZPMGGEKJ-UHFFFAOYSA-N
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Description

3-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile (CAS: 1018051-61-0) is a benzonitrile derivative featuring a 2,6-dimethylmorpholine moiety attached via a methylene bridge to the benzene ring. Morpholine derivatives are known for their versatility in medicinal chemistry due to their ability to modulate solubility, metabolic stability, and target binding.

Properties

IUPAC Name

3-[(2,6-dimethylmorpholin-4-yl)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-11-8-16(9-12(2)17-11)10-14-5-3-4-13(6-14)7-15/h3-6,11-12H,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTGPNZPMGGEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101227101
Record name 3-[(2,6-Dimethyl-4-morpholinyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016709-98-0
Record name 3-[(2,6-Dimethyl-4-morpholinyl)methyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016709-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2,6-Dimethyl-4-morpholinyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile typically involves the reaction of 3-bromobenzonitrile with 2,6-dimethylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Morpholine vs. Pyrimidine : The target compound’s 2,6-dimethylmorpholine group introduces a saturated oxygen-containing heterocycle, which may enhance solubility and metabolic stability compared to pyrimidine-based analogs (e.g., dichloropyrimidine in ). Pyrimidine rings, being aromatic, may confer rigidity and π-π stacking interactions in biological targets.
  • In contrast, the dimethylmorpholine group’s methyl substituents may reduce steric hindrance compared to bulkier phenyl or cyanovinyl groups (e.g., ).

Pharmacological and Physicochemical Properties

  • Solubility : Morpholine derivatives often exhibit improved water solubility due to the oxygen atom’s polarity, whereas chlorinated pyrimidines (e.g., ) or multi-aromatic systems (e.g., ) may display lower solubility.
  • Metabolic Stability : The morpholine ring’s saturated structure is less prone to oxidative metabolism compared to pyrimidines or fluorophenyl groups, which may undergo enzymatic degradation .
  • Biological Activity: Pyrimidine-based analogs (e.g., ) are reported as ABCG2 inhibitors, a transporter implicated in drug resistance. The morpholine derivative’s activity remains uncharacterized but could differ due to distinct electronic profiles. Fluorine in 4-{5-[4-(2-Cyanovinyl)...}benzonitrile may enhance binding affinity via electronegative interactions, whereas the dimethylmorpholine group’s ether oxygen could participate in hydrogen bonding.

Biological Activity

3-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, mechanisms of action, and biological applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H18N2O
  • Molecular Weight : 230.31 g/mol
  • Structural Features : The compound consists of a benzonitrile moiety linked to a morpholine ring that is substituted with two methyl groups at the 2 and 6 positions. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, altering their activity and leading to physiological changes.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties. It has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies

  • In Vitro Studies : In studies involving human cancer cell lines, the compound demonstrated significant cytotoxic effects at micromolar concentrations. For instance, it showed a dose-dependent reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Mechanistic Insights : The compound's mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function, leading to increased apoptosis rates in treated cells.

Applications in Biochemical Assays

This compound has been explored as a potential ligand in biochemical assays due to its ability to interact with various proteins. Its role as a ligand could facilitate the study of protein-ligand interactions and aid in drug discovery processes.

Comparative Analysis of Biological Activity

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer10
Benzonitrile Analog 1Tyrosinase Inhibitor5
Benzonitrile Analog 2Cytotoxicity15

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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